3-[1-(Naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
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Overview
Description
3-[1-(Naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]propanoic acid is a useful research compound. Its molecular formula is C16H14N2O4 and its molecular weight is 298.298. The purity is usually 95%.
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Scientific Research Applications
Fluorescence Derivatisation of Amino Acids
A study by Frade et al. (2007) demonstrates the use of 3-(Naphthalen-1-ylamino)propanoic acid in fluorescence derivatization of amino acids. This compound is used for coupling to the amino groups of various amino acids, resulting in derivatives that exhibit strong fluorescence, making it valuable in biological assays (Frade et al., 2007).
Synthesis and Anti-Parkinson's Activity
Gomathy et al. (2012) explored the synthesis of 2-(naphthalen-1-yl)- N -[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives and their potential anti-Parkinson's activity. This research indicates the potential of derivatives of naphthalene, including 3-[1-(Naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]propanoic acid, in pharmacological applications for Parkinson's disease (Gomathy et al., 2012).
Inhibitors of Retinoic Acid 4-Hydroxylase
Gomaa et al. (2011) describe the synthesis of novel imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates, including derivatives of this compound, as potent inhibitors of retinoic acid 4-hydroxylase (CYP26). These inhibitors are evaluated for their potential to enhance the biological effects of all-trans retinoic acid (ATRA) in neuroblastoma cell lines (Gomaa et al., 2011).
Anticonvulsant Activity Evaluation
Ghareb et al. (2017) focus on the synthesis of naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro derivatives, which includes the study of compounds related to this compound. These compounds are evaluated for their potential anticonvulsant properties, indicating another important area of pharmacological research (Ghareb et al., 2017).
Anticancer Evaluation
Salahuddin et al. (2014) explore the synthesis and anticancer evaluation of derivatives involving naphthalene units, which may include structures similar to this compound. Their research indicates the potential of such compounds in the treatment of cancer (Salahuddin et al., 2014).
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to a variety of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biological pathways, leading to diverse biological activities .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets . .
Properties
IUPAC Name |
3-(1-naphthalen-1-yl-2,5-dioxoimidazolidin-4-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c19-14(20)9-8-12-15(21)18(16(22)17-12)13-7-3-5-10-4-1-2-6-11(10)13/h1-7,12H,8-9H2,(H,17,22)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WANQNYXQZMZCRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)C(NC3=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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